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For Immediate Release

Shanghai, China — November 10, 2025 - In the dynamic landscape of ischemic stroke
therapeutics, the novel neuroprotective agent CNB-001 is emerging as a promising candidate.
This guide offers a comprehensive comparison of the safety profile of CNB-001 with
established stroke therapies, including tissue plasminogen activator (tPA), endovascular
thrombectomy (EVT), and antiplatelet agents such as aspirin and clopidogrel. This analysis is
intended for researchers, scientists, and drug development professionals, providing a synthesis
of available preclinical and clinical data to inform future research and development.

Executive Summary

CNB-001, a novel pyrazole derivative of curcumin, has demonstrated a favorable preclinical
safety profile, characterized by a significant therapeutic window in in-vitro studies and good
tolerability in animal models.[1][2] In contrast, existing stroke therapies, while effective, are
associated with significant safety concerns, most notably the risk of hemorrhage. This guide
presents a detailed examination of the available safety data, experimental methodologies, and
mechanistic pathways for each therapeutic modality.

Quantitative Safety Data Comparison

The following tables summarize the key safety and toxicity data for CNB-001 and current
standard-of-care stroke treatments.
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Table 1: Preclinical Safety Profile of CNB-001

Parameter Assay Result Source
In Vitro Toxicity
o CeeTox™ Assay
Cytotoxicity (TC50) 55-193 uM [1112]
(H411E cells)
Efficacy/Toxicity Ratio CeeTox™ Assay 183 - 643-fold [1112]

In Vivo Safety

Rabbit small clot
Adverse Effects )
embolism model

No reported adverse

effects

Rabbit & Non-human

Morbidity/Mortality ]
primate models

Did not increase 3]
morbidity or mortality

Table 2: Safety Profile of Tissue Plasminogen Activator (tPA)

Adverse Event Incidence Rate

Clinical TriallRegistry

Symptomatic Intracranial

Hemorrhage (SICH) 6.4% NINDS t-PA Stroke Trial
Any Intracranial Hemorrhage 10-15% Various studies
Fatal Intracranial Hemorrhage ~1-2% Various studies
Angioedema 1.3-5.1% Various studies

Table 3: Complications Associated with Endovascular Thrombectomy (EVT)
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Complication

Incidence Rate

Clinical TriallRegistry

Symptomatic Intracranial

Hemorrhage (sICH)

2.7 -7.7%

MR CLEAN Trial

Procedural Complications

(any)

~15%

Pooled data from multiple trials

Groin Hematoma

0.4% (definite)

Single-center 10-year

experience

Single-center 10-year

Pseudoaneurysm <1% _
experience
Embolization to new territory 1.9-8.6% MR CLEAN Trial
Vessel Perforation 0.9-4.9% Various studies
Vessel Dissection 1.2-4.9% Various studies

Table 4: Safety Profile of Antiplatelet Agents (Aspirin and Clopidogrel)

Incidence Rate

Incidence Rate

Adverse Event o ] Clinical Trial
(Aspirin) (Clopidogrel)

Major Gastrointestinal ]

. 0.72% 0.52% CAPRIE Trial

Bleeding

Intracranial .
0.47% 0.33% CAPRIE Trial

Hemorrhage

Any Hemorrhagic )
9.28% 9.27% CAPRIE Trial

Event

Experimental Protocols

A summary of the methodologies employed in the key safety assessment studies is provided

below.

CNB-001: Preclinical Safety Assessment
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* In Vitro Toxicity (CeeTox™ Assay): The CeeTox™ analysis was conducted using a rat
hepatoma cell line (H4IIE) to provide a comprehensive in vitro assessment of toxicity. The
panel of assays evaluated various parameters including cell viability, membrane integrity,
mitochondrial function, oxidative stress, and apoptosis. Cells were exposed to a range of
concentrations of CNB-001, and the half-maximal toxic concentration (TC50) was
determined for each endpoint. This high-throughput screening method allows for early-stage

identification of potential toxic liabilities.
 In Vivo Safety and Efficacy Models:

o Rabbit Small Clot Embolism Model: This model was utilized to assess the neuroprotective
efficacy and safety of CNB-001 in a setting that mimics ischemic stroke. Rabbits were
embolized with a small blood clot, and CNB-001 was administered intravenously. Safety
was monitored through observation for any adverse clinical signs, morbidity, and mortality.

o Non-Human Primate (NHP) Ischemia Model: To evaluate CNB-001 in a gyrencephalic
brain more analogous to humans, a transient middle cerebral artery occlusion (MCAOQ)
model in cynomolgus monkeys was used. CNB-001 was administered intravenously, and
safety was assessed by monitoring vital signs, clinical condition, and mortality.

Tissue Plasminogen Activator (tPA): Clinical Safety

Monitoring

o NINDS t-PA Stroke Trial Protocol: This pivotal trial established the efficacy of tPA in acute
ischemic stroke. The safety monitoring protocol included:

o Baseline and Follow-up Neuroimaging: Computed tomography (CT) scans were
performed before treatment to exclude hemorrhage and at 24 hours post-treatment to
assess for asymptomatic or symptomatic intracranial hemorrhage.

o Frequent Neurological Assessments: Neurological status was closely monitored using the
National Institutes of Health Stroke Scale (NIHSS) at baseline, 2 hours, 24 hours, and
then at 7-10 days and 3 months.

o Vital Sign Monitoring: Blood pressure, heart rate, and other vital signs were monitored
frequently, especially during and immediately after tPA infusion, to manage hypertension
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and detect any signs of instability.

o Hemorrhage Monitoring: Patients were closely observed for any clinical signs of internal or
external bleeding.

Endovascular Thrombectomy (EVT): Complication
Tracking

e MR CLEAN Trial Protocol: This landmark trial demonstrated the benefit of EVT for large
vessel occlusion strokes. The protocol for monitoring and reporting complications included:

o Procedural Complication Recording: All events occurring during the endovascular
procedure, such as vessel perforation, dissection, or embolization to new territories, were
systematically recorded.

o Post-procedural Imaging: Non-contrast CT or MRI was performed within 24-48 hours to
assess for intracranial hemorrhage and infarct volume.

o Groin Access Site Evaluation: The femoral artery access site was monitored for
complications such as hematoma, pseudoaneurysm, and infection.

o Clinical Follow-up: Patients were followed up at 90 days to assess functional outcomes
and any delayed complications.

Antiplatelet Agents: Safety Monitoring in Clinical Trials

o CAPRIE Trial (Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events): This
large-scale trial compared the long-term safety of clopidogrel and aspirin. The safety
monitoring protocol involved:

o Adverse Event Reporting: All adverse events, with a particular focus on bleeding and
neutropenia, were systematically collected at each follow-up visit.

o Laboratory Monitoring: Complete blood counts, including platelet and neutrophil counts,
were monitored at baseline and periodically throughout the trial.

o Event Adjudication: All suspected primary outcome events and major bleeding events
were adjudicated by a central committee blinded to the treatment allocation.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic
pathways and experimental workflows discussed in this guide.
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Caption: Putative neuroprotective signaling pathways of CNB-001 in ischemic stroke.
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Caption: Generalized workflow for preclinical safety assessment of a neuroprotective drug.
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Caption: Simplified signaling pathway of tPA-induced hemorrhagic transformation.

Conclusion

The preclinical data for CNB-001 suggests a promising safety profile with a wide therapeutic
index, positioning it as a potentially safer alternative or adjunct to current stroke therapies. In
animal models, it has not been associated with increased morbidity or mortality.[3] In contrast,
established treatments such as tPA and endovascular thrombectomy carry a known risk of
serious complications, particularly intracranial hemorrhage. Antiplatelet agents, while generally
safer, also pose a risk of bleeding, especially in the gastrointestinal tract.

Further clinical investigation is imperative to fully characterize the safety and efficacy of CNB-
001 in human stroke patients. However, the preclinical evidence to date provides a strong
rationale for its continued development. A therapeutic agent that can offer neuroprotection
without increasing the risk of hemorrhage would represent a significant advancement in the
management of acute ischemic stroke. This guide serves as a foundational resource for the
scientific community as we collectively strive to develop safer and more effective treatments for
this devastating condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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